molecular formula C11H7F3O2 B11878046 1-(Trifluoromethoxy)-2-naphthol

1-(Trifluoromethoxy)-2-naphthol

Cat. No.: B11878046
M. Wt: 228.17 g/mol
InChI Key: CTRLWHNNAAQNMU-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-2-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. This compound is of significant interest in various fields of chemistry due to its unique properties, including high stability and lipophilicity, which make it a valuable component in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)-2-naphthol typically involves the introduction of the trifluoromethoxy group into the naphthol structure. One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions, often at room temperature, without the need for catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Trifluoromethoxy)-2-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)-2-naphthol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-benzene
  • 1-(Trifluoromethoxy)-naphthalene
  • 2-(Trifluoromethoxy)-phenol

Comparison: 1-(Trifluoromethoxy)-2-naphthol is unique due to the presence of both the trifluoromethoxy group and the naphthol structure. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high stability and bioavailability .

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

1-(trifluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H

InChI Key

CTRLWHNNAAQNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)O

Origin of Product

United States

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